Bis(2-ethylhexyl) 4-hydroxyphthalate
Overview
Description
Bis(2-ethylhexyl) 4-hydroxyphthalate: is an organic compound with the molecular formula C24H38O5. It is a derivative of phthalic acid, where the phthalic acid is esterified with 2-ethylhexanol and has a hydroxyl group attached to the aromatic ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 4-hydroxyphthalate typically involves the esterification of 4-hydroxyphthalic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) 4-hydroxyphthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include 4-hydroxyphthalic acid or 4-ketophthalic acid.
Reduction: Products include 4-hydroxyphthalic alcohol.
Substitution: Products include 4-alkoxyphthalates or 4-acetoxyphthalates.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) 4-hydroxyphthalate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its role as an endocrine disruptor. It is also used in the development of drug delivery systems due to its ability to interact with biological membranes .
Industry: Industrially, this compound is used in the manufacture of coatings, adhesives, and sealants. Its properties make it suitable for applications requiring flexibility and resistance to environmental factors .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 4-hydroxyphthalate involves its interaction with cellular receptors and enzymes. It can activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but lacks the hydroxyl group.
Diisononyl phthalate (DINP): Another plasticizer with a different alkyl chain structure.
Bis(2-ethylhexyl) adipate (DEHA): A plasticizer with a different dicarboxylic acid backbone.
Uniqueness: Bis(2-ethylhexyl) 4-hydroxyphthalate is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological effects compared to other phthalates. This hydroxyl group allows for additional functionalization and interactions with biological systems .
Properties
IUPAC Name |
bis(2-ethylhexyl) 4-hydroxybenzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-5-9-11-18(7-3)16-28-23(26)21-14-13-20(25)15-22(21)24(27)29-17-19(8-4)12-10-6-2/h13-15,18-19,25H,5-12,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVSWAORWXDMCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)O)C(=O)OCC(CC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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